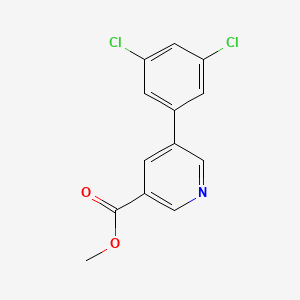
2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that belongs to the class of aromatic ketones It features a naphthalene ring substituted with a methyl group at the 6-position and a phenylamino group at the 2-position of the ethanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnaphthalene and phenylamine.
Friedel-Crafts Acylation: The first step involves the acylation of 6-methylnaphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-methylnaphthalen-2-yl ethanone.
Amination: The second step involves the reaction of 6-methylnaphthalen-2-yl ethanone with phenylamine under acidic conditions to form the final product, 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE: Lacks the methyl group at the 6-position.
1-(6-METHYLNAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE: Has a methylamino group instead of a phenylamino group.
Uniqueness
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is unique due to the presence of both the methyl group on the naphthalene ring and the phenylamino group on the ethanone chain
Properties
CAS No. |
62244-87-5 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-anilino-1-(6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO/c1-14-7-8-16-12-17(10-9-15(16)11-14)19(21)13-20-18-5-3-2-4-6-18/h2-12,20H,13H2,1H3 |
InChI Key |
JWJYQFOLTDLBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


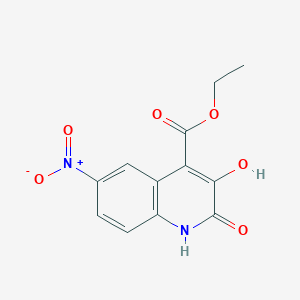
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
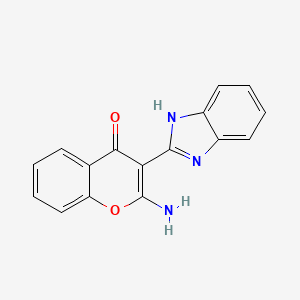
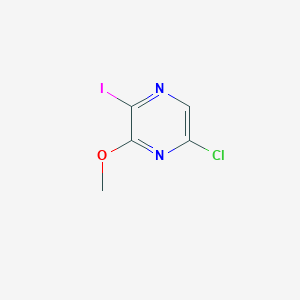

![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
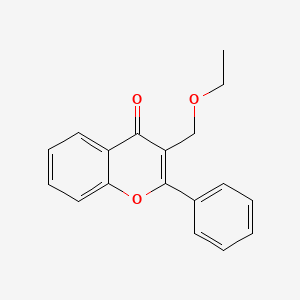
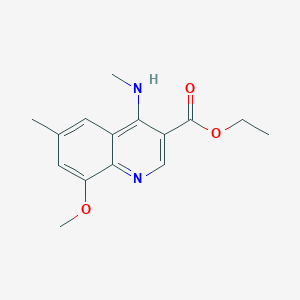
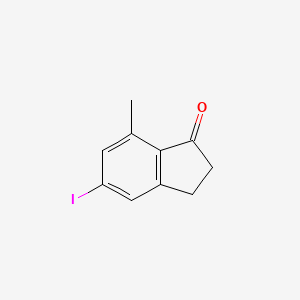
![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
